Picolinimidamide Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Picolinimidamide Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Beyond a Simple Building Block
Picolinimidamide hydrochloride (CAS Number: 51285-26-8), also known as Pyridine-2-carboxamidine hydrochloride, is a versatile pyridine-based compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] While it serves as a valuable heterocyclic building block, its primary utility lies in its role as a highly effective ligand in transition metal catalysis, particularly in nickel-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth technical overview of picolinimidamide hydrochloride, from its fundamental properties and synthesis to its cutting-edge applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of picolinimidamide hydrochloride is crucial for its effective use and storage.
| Property | Value | References |
| CAS Number | 51285-26-8 | [1][5] |
| Molecular Formula | C₆H₈ClN₃ | [5][6] |
| Molecular Weight | 157.60 g/mol | [5][7] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 150-152 °C | [5][8] |
| Solubility | Soluble in water and polar organic solvents. | |
| Synonyms | Pyridine-2-carboxamidine hydrochloride, 2-Amidinopyridine hydrochloride, PyCam·HCl | [1][2] |
Storage and Handling: Picolinimidamide hydrochloride is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound, as it can cause skin and eye irritation.[1][10]
Synthesis of Picolinimidamide Hydrochloride: The Pinner Reaction
The most common and efficient method for the synthesis of picolinimidamide hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia.[1][2][11]
Reaction Workflow
Caption: Pinner reaction workflow for the synthesis of Picolinimidamide hydrochloride.
Step-by-Step Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
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Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-cyanopyridine in an anhydrous alcohol (e.g., methanol or ethanol).[12]
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring. The reaction is exothermic and should be carefully controlled. Continue the gas flow until the solution is saturated.[2]
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Formation of the Pinner Salt: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours to facilitate the formation of the picolinimidate ester hydrochloride (Pinner salt). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Ammonolysis: Once the formation of the Pinner salt is complete, add a source of ammonia, such as ammonium chloride, to the reaction mixture.[12] Continue stirring at room temperature until the conversion to picolinimidamide hydrochloride is complete.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure picolinimidamide hydrochloride.[12]
Core Application: Ligand in Nickel-Catalyzed Cross-Coupling Reactions
The primary and most impactful application of picolinimidamide hydrochloride is as a ligand in nickel-catalyzed reductive cross-electrophile coupling reactions.[3][4] This methodology has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds, which are ubiquitous in pharmaceuticals and other functional organic molecules.
Mechanism of Action in Catalysis
Picolinimidamide hydrochloride, as a carboximidamide ligand, plays a crucial role in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle. The amidine moiety coordinates to the nickel center, influencing its electronic properties and reactivity.
The generally accepted mechanism for this type of reaction involves a Ni(I)/Ni(III) catalytic cycle.[13]
Catalytic Cycle Workflow
Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-electrophile coupling.
Representative Experimental Protocol: Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling
This protocol provides a general framework for a nickel-catalyzed reductive cross-coupling reaction using picolinimidamide hydrochloride as a ligand.
-
Reaction Setup: In a glovebox, add the nickel precursor (e.g., NiCl₂·DME), picolinimidamide hydrochloride ligand, and a reducing agent (e.g., zinc powder) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl electrophile (e.g., an aryl halide) and the alkyl electrophile (e.g., an alkyl halide) to the vial, followed by the addition of an anhydrous, degassed solvent (e.g., DMF or DMA).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath and stir for the specified time. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Role in Drug Discovery and Development
While there is limited evidence of significant intrinsic biological activity of picolinimidamide hydrochloride itself, its importance in drug discovery is undeniable. Its role as a ligand enables the efficient synthesis of complex molecules with potential therapeutic applications. The C(sp²)–C(sp³) linkages formed through reactions it facilitates are crucial motifs in a vast array of bioactive compounds.
For instance, the synthesis of derivatives of picolinamide, a structurally related compound, has been explored for the development of inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[9] The synthetic methodologies enabled by picolinimidamide hydrochloride provide a direct and efficient route to generate libraries of such compounds for high-throughput screening and lead optimization.
Conclusion and Future Outlook
Picolinimidamide hydrochloride has solidified its position as a critical tool in the arsenal of synthetic chemists. Its straightforward synthesis and remarkable efficacy as a ligand in nickel-catalyzed cross-coupling reactions have opened new avenues for the construction of complex molecular architectures. While its direct biological applications remain underexplored, its indirect contribution to drug discovery by enabling the synthesis of novel chemical entities is of paramount importance. Future research will likely focus on the development of novel picolinimidamide-based ligands with enhanced reactivity and selectivity, further expanding the scope of their applications in both academic and industrial research.
References
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ChemSrc. (n.d.). Picolinimidamide hydrochloride | CAS#:51285-26-8. Retrieved from [Link]
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Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Retrieved from [Link]
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Appchem. (n.d.). Picolinimidamide hydrochloride | 51285-26-8. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride. Retrieved from [Link]
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PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Retrieved from [Link]
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